![molecular formula C11H9Cl2NO3S B5663857 3,4-dichloro-N-(2-furylmethyl)benzenesulfonamide CAS No. 353247-91-3](/img/structure/B5663857.png)
3,4-dichloro-N-(2-furylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to 3,4-dichloro-N-(2-furylmethyl)benzenesulfonamide, often involves chlorosulfonation and reactions with furan derivatives. For instance, a gold(I)-catalyzed cascade reaction from easily accessible starting materials has been shown to yield a variety of N-(furan-3-ylmethylene)benzenesulfonamides, suggesting a pathway that might be relevant for synthesizing the compound (Wang et al., 2014).
Molecular Structure Analysis
Studies on benzenesulfonamide derivatives, including crystal and molecular structure investigations, indicate that these compounds often exhibit extensive intra- and intermolecular hydrogen bonds forming stable crystal structures. For example, the molecular structures of compounds related to 3,4-dichloro-N-(2-furylmethyl)benzenesulfonamide have been analyzed using X-ray diffraction, revealing the significance of hydrogen bonding in stabilizing their structures (Siddiqui et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving benzenesulfonamide derivatives can be complex, with the sulfonamide group playing a crucial role in their reactivity. These compounds participate in various chemical reactions, such as aza-Darzens-type reactions, leading to the formation of novel structures with potential biological activities (Giubellina et al., 2006).
properties
IUPAC Name |
3,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOHWNPUYJWIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.